(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17486867
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20Cl2N2 |
|---|---|
| Molecular Weight | 251.19 g/mol |
| IUPAC Name | (1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m0../s1 |
| Standard InChI Key | RPAKCMUPSVEOJU-IDMXKUIJSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Introduction
Synthesis and Scalability
Reductive Amination Strategies
Industrial-scale synthesis typically employs reductive amination of 4-isopropylbenzaldehyde with ethylenediamine derivatives. Continuous flow reactors enable precise control over reaction parameters (temperature, pressure, stoichiometry), achieving yields exceeding 85%. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel facilitates imine intermediate reduction, though enantioselectivity requires chiral auxiliaries or asymmetric catalysis .
Enantioselective Hydrogenation
Recent advances in asymmetric hydrogenation (AH) using transition metal catalysts have improved access to chiral diamines. For example, Rhodium complexes paired with ZhaoPhos ligands achieve enantiomeric excess (ee) >99% in related diamine syntheses . The thiourea motif in certain ligands (e.g., L11a) engages in anion-binding interactions with substrate chloride ions, critically enhancing stereochemical outcomes .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents (water, ethanol) but limited solubility in apolar media (hexane, dichloromethane). Aqueous solutions at pH < 3 stabilize the protonated amine groups, preventing oxidative degradation . Thermal stability analyses (TGA/DSC) are unreported but inferred from analogous diamines to show decomposition above 200°C.
Spectroscopic Characterization
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NMR: ¹H NMR (D₂O, 400 MHz) signals at δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15–3.30 (m, 2H, CH₂NH₂), and 4.05 (q, J = 6.4 Hz, 1H, CHNH₂) confirm the structure .
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IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C–N), and 750 cm⁻¹ (C–Cl) align with dihydrochloride salt formation.
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
Preliminary in vitro studies suggest the compound modulates enzyme activity via hydrogen bonding between its amine groups and catalytic residues. For instance, metalloenzymes requiring divalent cations (e.g., Zn²⁺) may coordinate with the diamine, altering substrate binding kinetics. In receptor assays, the isopropylphenyl moiety potentially engages in hydrophobic interactions with GPCR allosteric pockets, though specific targets remain unvalidated.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to β-adrenergic receptor ligands and kinase inhibitors. Its chiral center is critical for optimizing drug-receptor binding affinity, as demonstrated in analogues of propranolol and atenolol .
Materials Science
In polymer chemistry, the diamine facilitates epoxy resin curing, enhancing crosslink density and thermal resistance. Coordination with transition metals (e.g., Cu²⁺) yields MOFs (metal-organic frameworks) with applications in gas storage and catalysis.
Future Directions
While current applications emphasize synthetic utility, untapped opportunities exist in asymmetric catalysis and targeted drug delivery. Computational modeling (e.g., DFT studies) could elucidate reaction pathways and optimize catalyst design. Collaborative efforts between academia and industry are essential to advance preclinical evaluations.
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